Erythrinan

Catalog No.
S626971
CAS No.
M.F
C16H21N
M. Wt
227.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythrinan

Product Name

Erythrinan

IUPAC Name

(4aS,13bS)-2,3,4,4a,5,6,8,9-octahydro-1H-indolo[7a,1-a]isoquinoline

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

InChI

InChI=1S/C16H21N/c1-2-7-15-13(5-1)8-11-17-12-9-14-6-3-4-10-16(14,15)17/h1-2,5,7,14H,3-4,6,8-12H2/t14-,16-/m0/s1

InChI Key

PERYEAFHHZTAKL-HOCLYGCPSA-N

SMILES

C1CCC23C(C1)CCN2CCC4=CC=CC=C34

Canonical SMILES

C1CCC23C(C1)CCN2CCC4=CC=CC=C34

Isomeric SMILES

C1CC[C@@]23[C@@H](C1)CCN2CCC4=CC=CC=C34

Erythrinan is an indolizine alkaloid fundamental parent and an indolizidine alkaloid.

Erythrinan is a naturally occurring alkaloid derived from various species of the Erythrina genus, which includes plants commonly known as coral trees. These plants are notable for their vibrant flowers and are found in tropical and subtropical regions. Erythrinan is characterized by its unique polycyclic structure, which contributes to its diverse biological activities. The compound has garnered attention for its potential pharmacological properties, including analgesic and anti-inflammatory effects, making it a subject of interest in medicinal chemistry and pharmacology .

: The synthesis of erythrinan and related alkaloids can involve photochemical processes, such as [2+2] intermolecular photocycloaddition, which is a method to construct complex cyclic structures from simpler precursors .
  • Palladium-Catalyzed Reactions: Recent studies have demonstrated palladium-catalyzed arylation methods that allow for the efficient construction of the erythrinan skeleton from α,β-unsaturated γ-lactams . This approach highlights the versatility of transition metal catalysis in organic synthesis.
  • These reactions not only facilitate the synthesis of erythrinan but also enable the exploration of its derivatives with potentially enhanced biological activities.

    Erythrinan exhibits a range of biological activities that have been extensively studied:

    • Analgesic Effects: Research indicates that erythrinan compounds can provide pain relief comparable to conventional analgesics, making them candidates for pain management therapies .
    • Anti-inflammatory Properties: Erythrinan has shown promise in reducing inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .
    • Neuroprotective Effects: Some studies suggest that erythrinan may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

    These biological activities underscore the therapeutic potential of erythrinan and its derivatives.

    The synthesis of erythrinan can be achieved through various methods:

    • Natural Extraction: Erythrinan can be isolated from Erythrina species using extraction techniques involving solvents like ethanol or methanol .
    • Total Synthesis: Synthetic chemists have developed multiple routes to produce erythrinan in the laboratory. For example, a concise synthesis was achieved using rhodium-catalyzed reactions that efficiently construct the core structure of erythrinan .
    • Photochemical Synthesis: As mentioned earlier, photochemical methods involving light-induced reactions provide an innovative approach to synthesizing erythrinan and its analogs .

    These methods highlight both natural and synthetic pathways for obtaining erythrinan.

    Erythrinan's applications span various fields:

    • Pharmaceuticals: Due to its analgesic and anti-inflammatory properties, erythrinan is being explored for development into new pain relief medications.
    • Research: Erythrinan serves as a valuable model compound in medicinal chemistry research aimed at understanding structure-activity relationships among alkaloids.
    • Traditional Medicine: In some cultures, extracts from Erythrina species have been used traditionally for treating ailments such as fever and pain .

    These applications reflect the compound's significance in both modern medicine and traditional practices.

    Studies on the interactions of erythrinan with biological targets are crucial for understanding its pharmacological profile. Research has indicated that erythrinan may interact with various receptors and enzymes involved in pain and inflammation pathways. For instance:

    • Opioid Receptors: Erythrinan derivatives have been shown to exhibit affinity for opioid receptors, which may contribute to their analgesic effects.
    • Cyclooxygenase Enzymes: Some studies suggest that erythrinan can inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and inflammation .

    These interactions highlight the importance of further research into erythrinan's mechanisms of action.

    Erythrinan is part of a broader class of alkaloids with similar structural features. Here are some comparable compounds:

    Compound NameStructural FeaturesUnique Properties
    MorphinanContains a fused ring system similar to erythrinanStrong analgesic properties; used in pain management
    Quinoline AlkaloidsPolycyclic structure with nitrogen atomsDiverse biological activities; some have antimalarial effects
    Indole AlkaloidsCharacterized by an indole ringMany exhibit psychoactive effects; used in traditional medicine

    Erythrinan's uniqueness lies in its specific structural arrangement and biological activity profile compared to these similar compounds. Its distinct polycyclic structure contributes to its unique pharmacological properties while differentiating it from other alkaloids.

    Early Investigations and Structural Elucidation

    The study of erythrinan alkaloids began in the early 20th century, with foundational work by Venancio Deulofeu and Karl Folkers. Deulofeu isolated erythraline and erysodine from Erythrina species in the 1940s, establishing their tetracyclic frameworks. Folkers later identified erysodine and erysopine in 1940, contributing to the classification of these compounds as Erythrina alkaloids. These early efforts laid the groundwork for systematic investigations into their biosynthesis and bioactivity.

    Modern Research Developments

    In the 1980s, San Marcos Growers initiated a program to test 30 Erythrina species for horticultural and medicinal potential, highlighting the diversity of alkaloid profiles across the genus. Subsequent studies expanded the scope to include novel derivatives, such as erythraline-11β-O-glucopyranoside, a glycoside isolated from Erythrina crista-galli seeds. Advances in chromatography and spectroscopy enabled precise identification of alkaloids like (+)-11β-hydroxyerysotramidine in Erythrina speciosa, underscoring the genus’s chemical complexity.

    Taxonomic Distribution in Erythrina Genus

    Geographic and Species-Specific Distribution

    The Erythrina genus comprises approximately 130 species, predominantly distributed across tropical and subtropical regions of Africa, the Americas, and Asia. Alkaloid production varies significantly among species:

    SpeciesKey AlkaloidsGeographic Range
    E. crista-galliErythraline, erythrartine, erysodineSouth America, cultivated
    E. speciosaErythrartine, erysotrine, (+)-11β-hydroxyerysotramidineBrazil, South America
    E. lysistemon11β-hydroxyerysotramidine, erysotrineSouthern Africa
    E. berteroanaErythrartine N-oxideCentral America
    E. variegataIsoflavonoids (e.g., erycristagallin)Southeast Asia, Pacific

    Species like E. falcata and E. mulungu are noted for their high alkaloid content, while others, such as E. schliebenii, exhibit unique ecological adaptations in threatened habitats.

    Phytochemical Diversity and Biosynthetic Patterns

    Erythrinan alkaloids are concentrated in seeds, leaves, and flowers, with structural variations influenced by species-specific enzymatic pathways. For example, E. speciosa produces erythrartine in both leaves and flowers but synthesizes (+)-11β-hydroxyerysotramidine exclusively in its leaves. This compartmentalization suggests adaptive roles in defense or survival strategies.

    Pharmacological and Ecological Significance

    Bioactivity Profile

    Erythrinan alkaloids exhibit multifaceted biological activities, as summarized below:

    BioactivityKey AlkaloidsMechanism/Examples
    AnticonvulsantErysodine, erythralineModulation of nicotinic acetylcholine receptors
    AnxiolyticErythravine (from E. mulungu)GABAergic system interaction
    InsecticidalErysotramidine derivativesNeurotoxic effects on pests
    CytotoxicDimeric alkaloids (e.g., erysopine)Apoptosis induction in cancer cells

    Notably, E. variegata isoflavonoids like erycristagallin demonstrate potent antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 3.13–6.25 µg/mL.

    Ecological Roles and Adaptive Functions

    These alkaloids serve critical ecological functions:

    • Defense Against Herbivores: Toxicity in seeds and leaves deters herbivores, as observed in E. caffra and E. crista-galli.
    • Pathogen Resistance: Isoflavonoids in E. variegata exhibit antimicrobial properties, enhancing plant resilience to bacterial infections.
    • Chemical Signaling: Alkaloids may mediate symbiotic relationships with pollinators, such as nectar-feeding birds, which facilitate seed dispersal.

    Tetracyclic Spiroamine Core Architecture

    The erythrinan alkaloids possess a distinct tetracyclic spiroamine skeleton consisting of four interconnected rings that form a highly rigid molecular framework [7] [24]. The core architecture features a spiroamine center that connects rings A, B, and C through a quaternary carbon atom at position 5, creating a characteristic three-dimensional structure [24]. This spiroamine configuration is fundamental to the structural integrity and biological activity of erythrinan compounds [7].

    The basic erythrinan structure exhibits the molecular formula C16H21N with a molecular weight of 227.34 grams per mole [2] [24]. The tetracyclic framework consists of an indoloisoquinoline system where the nitrogen atom serves as the central spiro center, creating a stable spirocyclic arrangement [3]. This arrangement results in a conformationally restricted molecule with limited rotational freedom around the spiro center [7].

    The spiroamine core is characterized by its consistent S configuration at the C-5 position in all naturally occurring erythrinan alkaloids [24]. This stereochemical feature contributes to the uniform three-dimensional orientation of the tetracyclic system and influences the biological activity profiles of erythrinan derivatives [10]. The rigid nature of the spiroamine core provides a scaffold for various functional group modifications while maintaining the essential structural framework [3].

    Ring System Nomenclature (A, B, C, D Rings)

    The erythrinan ring system follows a standardized nomenclature where the four constituent rings are designated as A, B, C, and D rings [9]. Ring A typically contains a six-membered carbocyclic structure that may incorporate double bonds in various positions depending on the specific alkaloid subtype [9]. Ring B represents a five-membered nitrogen-containing heterocycle that forms part of the central spiroamine system [24].

    Ring C constitutes a six-membered carbocyclic structure that completes the spiroamine framework in conjunction with rings A and B [9]. Ring D, which is typically aromatic, often consists of a benzene ring or heterocyclic aromatic system that provides additional structural complexity [24]. The D ring frequently serves as the site for various substitution patterns that differentiate individual erythrinan alkaloids [10].

    Ring DesignationStructure TypeTypical Atom CountFunctional Role
    Ring ACarbocyclic6 atomsMay contain conjugated diene systems
    Ring BHeterocyclic5 atomsContains spiroamine nitrogen center
    Ring CCarbocyclic6 atomsCompletes spiroamine framework
    Ring DAromatic6 atomsSite of major substitution patterns

    The classification of erythrinan alkaloids is primarily based on the structural characteristics of these rings, particularly the presence or absence of aromatic character in ring D [9]. Aromatic erythrinan alkaloids, which represent the majority of known compounds, are further subdivided into dienoid and alkenoid alkaloids based on the degree of unsaturation in ring A [9]. Non-aromatic erythrinan alkaloids feature modified ring D structures, such as lactone functionalities that replace the typical aromatic system [9].

    Functional Group Variability (Methoxy, Hydroxy, Epoxide)

    Erythrinan alkaloids exhibit remarkable functional group diversity, with methoxy, hydroxyl, and epoxide substituents representing the most common modifications to the basic tetracyclic framework [14] [15]. Methoxy groups frequently appear at positions 3, 15, and 16 of the erythrinan skeleton, contributing to the lipophilic character and biological activity of these compounds [14]. The methoxy functional group consists of a methyl group bound to oxygen (R-O-CH3) and serves as an electron-donating substituent when attached to aromatic systems [13].

    Hydroxyl groups are commonly found at positions 2, 3, 7, and 11 of the erythrinan structure, often existing in specific stereochemical orientations that influence biological activity [14]. The stereoselective introduction of hydroxyl groups, particularly at the 11-beta position, has been extensively studied and represents a key structural modification that affects pharmacological properties [14]. Hydroxyl functionalities can undergo further derivatization to form glycosides, sulfates, and other conjugated derivatives [3].

    Epoxide functionalities, though less common, occur in certain erythrinan alkaloids and represent oxidative modifications of alkene precursors [15] [20]. These three-membered cyclic ethers typically form at positions 6-7 or 1-2 of the erythrinan skeleton through enzymatic or chemical oxidation processes [3] [20]. The presence of epoxide groups significantly alters the three-dimensional structure and reactivity of erythrinan compounds [20].

    Functional GroupCommon PositionsStructural ImpactChemical Properties
    Methoxy (-OCH3)3, 15, 16Increases lipophilicityElectron-donating, stable
    Hydroxyl (-OH)2, 3, 7, 11Enables hydrogen bondingPolar, reactive
    Epoxide1-2, 6-7Increases ring strainHighly reactive, unstable

    The functional group variability in erythrinan alkaloids is exemplified by compounds such as erysotrine, which contains methoxy substituents, and erythraline, which features a methylenedioxy bridge [23] [31]. These modifications result in distinct molecular weights ranging from 285 to 330 grams per mole and varying degrees of polarity and biological activity [29].

    Stereochemical Complexity and Configuration

    The stereochemical complexity of erythrinan alkaloids arises from multiple chiral centers within the tetracyclic framework, creating numerous possible stereoisomeric configurations [20] [22]. The primary chiral center at C-5 consistently maintains an S configuration in all naturally occurring erythrinan alkaloids, serving as a fixed reference point for stereochemical assignments [24]. Additional chiral centers at positions such as C-2, C-3, C-7, and C-11 contribute to the overall stereochemical diversity of the alkaloid family [20].

    The stereochemical relationships between different erythrinan alkaloids can be classified as enantiomeric or diastereomeric depending on the configuration at multiple chiral centers [19] [22]. Enantiomers occur when all chiral centers have opposite configurations, while diastereomers result when only some chiral centers differ in configuration [19]. This stereochemical complexity significantly influences the biological activity and pharmacological properties of individual compounds [22].

    The absolute configuration of erythrinan alkaloids is typically determined through spectroscopic methods, X-ray crystallography, and chemical correlation studies [20] [29]. The consistent S configuration at C-5 has been established through extensive structural studies and serves as a diagnostic feature for natural erythrinan alkaloids [24]. Synthetic approaches to erythrinan alkaloids often focus on achieving the correct stereochemical configuration at this critical position [12].

    The biosynthetic pathway of erythrinan alkaloids begins with the utilization of fundamental amino acid precursors, primarily phenylalanine and tyrosine [1] [2]. These aromatic amino acids undergo enzymatic conversion to form the essential building blocks for erythrinan skeleton construction. Phenylalanine serves as the precursor for the formation of 4-hydroxyphenylpyruvate through the action of phenylalanine ammonia-lyase, while tyrosine is directly converted to dopamine via tyrosine decarboxylase [1] [3].

    The critical branching point in erythrinan biosynthesis occurs at the formation of (S)-methylnorlaudanosoline, which represents a pivotal intermediate in the biosynthetic cascade [1] [2]. This compound can be metabolized through two distinct pathways: the formation of (S)-norreticuline via 4'-O-methyltransferase activity, leading to the "common erythrinan alkaloids," or alternatively through (S)-norprotosinomenine formation, which generates the "abnormal erythrinan alkaloids" [1] [4].

    Extensive feeding experiments conducted with Erythrina crista-galli have demonstrated that (S)-coclaurine and (S)-norreticuline serve as highly efficient precursors for erythrinan alkaloid formation [5] [6]. When [1-¹³C]-labeled (S)-norreticuline was administered to fruit wall tissue, the resulting erythraline showed exclusive labeling at position C-10, providing definitive evidence for the biosynthetic pathway [5] [7]. In contrast, the previously assumed precursor (S)-norprotosinomenine showed minimal incorporation into the major erythrinan alkaloids, indicating its role is limited to specific "abnormal" alkaloid formation [5] [4].

    The coclaurine-norreticuline pathway has been established as the predominant route for erythrinan alkaloid biosynthesis [5] [8]. This pathway involves the sequential O-methylation and N-methylation of norcoclaurine to generate coclaurine, followed by further modification to norreticuline through cytochrome P450-mediated hydroxylation reactions [9] [10]. The high specificity of this pathway is evidenced by the exclusive incorporation of the (+)-enantiomer of norprotosinomenine in species that do utilize this alternative precursor [4] [11].

    Key Enzymatic Steps (O-Demethylation, Cyclization)

    The transformation of benzylisoquinoline precursors into the characteristic tetracyclic erythrinan scaffold requires several highly specialized enzymatic steps, with cytochrome P450 monooxygenases playing central roles in the oxidative modifications [9] [10] [12]. These enzymes catalyze the critical O-demethylation reactions that are essential for the structural diversification and final maturation of erythrinan alkaloids [9] [13].

    O-demethylation processes in erythrinan biosynthesis follow mechanisms similar to those characterized in morphine and other benzylisoquinoline alkaloid pathways [9] [13]. The enzymes responsible belong primarily to the 2-oxoglutarate-dependent dioxygenase family, which utilize 2-oxoglutarate and molecular oxygen to remove methyl groups through hydroxylation followed by formaldehyde elimination [9] [14]. These reactions typically occur at the terminal stages of alkaloid biosynthesis, converting methoxy-substituted intermediates to their corresponding phenolic forms [4] [15].

    The cyclization reactions that establish the characteristic spirocyclic structure of erythrinan alkaloids involve complex oxidative coupling mechanisms [16] [17]. The formation of erysodienone from bis-(3-hydroxy-4-methoxyphenethyl)amine has been demonstrated to proceed via initial coupling to a 9-membered ring bridged biphenyl intermediate [17]. This intermediate undergoes further oxidation to a diphenoquinone, followed by intramolecular attack of the nitrogen function to generate the final spirocyclic dienone structure [17] [18].

    Cytochrome P450 enzymes demonstrate remarkable substrate specificity in erythrinan biosynthesis, with different CYP families catalyzing distinct transformation steps [10] [12]. The CYP80B subfamily has been identified as particularly important for the oxidative coupling reactions that form the erythrinan core structure [1] [3]. Additionally, CYP719 family enzymes contribute to the formation of methylenedioxy bridges, a characteristic feature of many erythrinan alkaloids [10] [12].

    The stereochemical control maintained throughout these enzymatic transformations is crucial for producing biologically active alkaloids [5] [8]. The exclusive incorporation of specific enantiomers and the retention of stereochemistry at key positions, particularly the consistent S-configuration at C-5 in all known erythrinan alkaloids, demonstrates the high selectivity of the biosynthetic enzymes [16] [19].

    Biosynthetic Analogies to Morphine and Amaryllidaceae Alkaloids

    Erythrinan alkaloid biosynthesis shares fundamental mechanistic principles with both morphine and Amaryllidaceae alkaloid pathways, reflecting the evolutionary conservation of benzylisoquinoline alkaloid biosynthetic strategies [20] [21] [22]. All three alkaloid families utilize benzylisoquinoline precursors as their foundational building blocks, though they diverge at specific branch points to generate their characteristic structural scaffolds [1] [23] [22].

    The morphine biosynthetic pathway begins with (R)-reticuline and proceeds through salutaridine formation via cytochrome P450-mediated oxidative coupling [20] [24]. Similarly, erythrinan biosynthesis utilizes (S)-norreticuline as a key intermediate, demonstrating the importance of reticuline-type compounds across benzylisoquinoline alkaloid families [5] [8] [20]. Both pathways employ cytochrome P450 enzymes for critical oxidative transformations, including the formation of phenolic coupling products and subsequent ring closures [9] [10] [12].

    Amaryllidaceae alkaloids utilize norbelladine as their universal precursor, which undergoes 4'-O-methylation by norbelladine 4'-O-methyltransferase (N4OMT) to generate 4'-O-methylnorbelladine [25] [23] [22]. This methylation step is analogous to the 4'-O-methyltransferase activity observed in erythrinan biosynthesis, where norreticuline undergoes similar methylation to produce key intermediates [1] [2]. Both systems demonstrate the critical importance of O-methyltransferase enzymes in preparing substrates for subsequent oxidative coupling reactions [9] [22].

    The oxidative phenolic coupling mechanisms represent perhaps the most significant similarity among these three alkaloid families [26] [27] [28]. In morphine biosynthesis, salutaridine synthase catalyzes the intramolecular C-C coupling of reticuline to form the morphinan scaffold [20] [24]. Amaryllidaceae alkaloids undergo phenol-phenol coupling reactions that can occur in para-para', ortho-para', or para-ortho' configurations to generate their diverse structural types [22] [29]. Erythrinan alkaloids similarly employ para-para' phenolic coupling of norreticuline derivatives, followed by unique rearrangement reactions that establish the characteristic spirocyclic structure [16] [8] [4].

    O-demethylation reactions serve as terminal modification steps in all three pathways [9] [30] [13]. In morphine biosynthesis, codeine O-demethylase removes the 3-methoxy group to generate morphine [9] [20]. Amaryllidaceae alkaloids undergo various demethylation reactions to produce their final hydroxylated forms [9] [22]. Similarly, erythrinan alkaloids employ O-demethylation enzymes to convert methoxy-substituted intermediates to their corresponding phenolic alkaloids, often representing the final step in biosynthesis [4] [15].

    Species-Specific Biosynthetic Variations

    The genus Erythrina exhibits remarkable species-specific variations in alkaloid biosynthesis, producing distinct alkaloid profiles that reflect both genetic diversity and environmental adaptations [2] [31] [32]. These variations manifest in differences in tissue-specific expression, alkaloid accumulation patterns, and the production of unique structural variants not found across all species [33] [34] [35].

    Erythrina crista-galli demonstrates the most extensively characterized biosynthetic system, with fruit wall tissue serving as the primary site of alkaloid biosynthesis [5] [7]. This species produces high concentrations of erythraline, erythrinine, and erysodine, with the fruit wall showing significantly higher alkaloid accumulation compared to other plant tissues [5] [34]. The biosynthetic machinery in this species efficiently converts norreticuline precursors to the major spirocyclic alkaloids, making it an ideal model system for pathway characterization [7] [36].

    Erythrina velutina, native to the Brazilian Caatinga biome, exhibits distinct biosynthetic characteristics adapted to semiarid conditions [2] [33] [35]. This species produces not only the typical erythrinan alkaloids but also glycosylated alkaloid derivatives, representing a unique modification not commonly observed in other Erythrina species [2] [3]. Transcriptome analysis has revealed the presence of 24 gene candidates involved in erythrinan alkaloid biosynthesis, including fourteen terpenoid synthetase genes, twenty-three cytochrome P450 oxidase genes, and eight methyltransferase genes [2] [35].

    Erythrina lysistemon and related African species produce novel alkaloid structures including erythristemine and erythratidinone, compounds that demonstrate unique structural modifications of the basic erythrinan scaffold [32] [37]. These species also accumulate aporphine alkaloids such as isoboldine and benzyltetrahydroisoquinoline alkaloids including (−)-orientaline and (+)-N-nororientaline, indicating expanded biosynthetic capabilities beyond the typical erythrinan pathway [32].

    Erythrina stricta represents another example of species-specific variation, producing acetyl derivatives of erythrinan alkaloids, including 8α-acetonylerythristemine and 8α-acetonylerysotrine [19]. These modifications suggest the presence of acetyltransferase enzymes that are either absent or expressed at lower levels in other Erythrina species [19] [36]. The co-occurrence of 3-methoxytyramine, erythrinarbine, and related compounds in this species supports specific biogenetic pathways for pyrroloazecine alkaloid formation [19].

    The tissue-specific localization of alkaloid biosynthesis varies significantly among species [5] [2] [32]. While Erythrina crista-galli concentrates alkaloid production in fruit walls, other species show different patterns: Erythrina velutina accumulates alkaloids primarily in seeds and leaves [2], Erythrina lysistemon in bark and seeds [32], and Erythrina stricta in stem bark [19]. These variations likely reflect species-specific gene expression patterns and environmental adaptations that optimize alkaloid function for each species' ecological niche [10] [12] [38].

    XLogP3

    3.4

    Wikipedia

    Erythrinan

    Dates

    Last modified: 02-18-2024

    Explore Compound Types